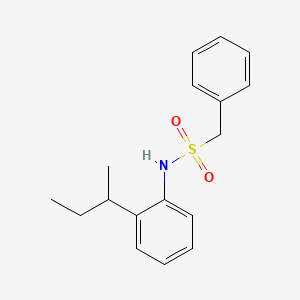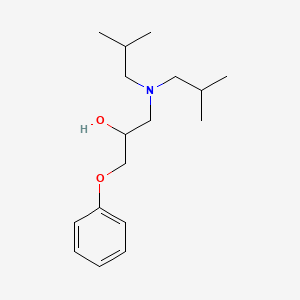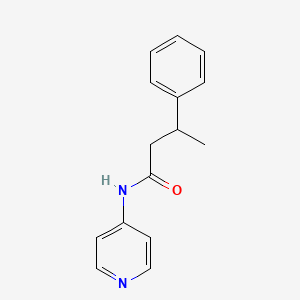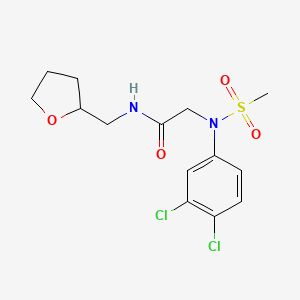
N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide
Descripción general
Descripción
N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide, also known as SB-3CT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by researchers at the University of Michigan and has since been the subject of numerous scientific investigations. In
Mecanismo De Acción
N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. The binding of N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide to MMPs is highly specific, and it does not affect the activity of other proteases or enzymes.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of MMPs, it has been shown to reduce the invasiveness of cancer cells, inhibit angiogenesis, and promote apoptosis in cancer cells. It has also been shown to reduce inflammation and fibrosis in several animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for MMPs, which makes it an ideal tool for studying the role of MMPs in various physiological processes. However, N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experimental conditions. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide. One area of research is the development of new analogs of N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide with improved potency and selectivity. Another area of research is the application of N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide in the treatment of other diseases, such as fibrosis and arthritis. Finally, the role of MMPs in various physiological processes is still not fully understood, and further research is needed to elucidate their function and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a critical role in tumor invasion and metastasis. MMPs are also involved in several other physiological processes, including tissue remodeling, wound healing, and angiogenesis. N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide has been shown to be effective in inhibiting the activity of several MMPs, including MMP-2, MMP-9, and MMP-13.
Propiedades
IUPAC Name |
N-(2-butan-2-ylphenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-14(2)16-11-7-8-12-17(16)18-21(19,20)13-15-9-5-4-6-10-15/h4-12,14,18H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEODNGJHFOPRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)propyl N-benzoylleucinate](/img/structure/B3978382.png)
![ethyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3978388.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3978396.png)
![sec-butyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3978412.png)
![1-(9H-carbazol-9-yl)-3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3978413.png)
![3-{5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3978422.png)

![(2-furylmethyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B3978432.png)

![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B3978437.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3978442.png)
![3-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3978460.png)
![2-(1-adamantyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3978469.png)